4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine is classified as a heterocyclic aromatic compound. It contains both nitrogen atoms in its ring structure, which is typical for compounds in this class. The presence of the ethyl group at the 4-position enhances its lipophilicity and may influence its biological interactions.
The synthesis of 4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One notable approach involves a one-pot synthesis using controlled microwave heating, which has been shown to enhance reaction efficiency and yield.
This method has been reported to provide high yields (up to 80%) with good purity levels, making it an efficient route for synthesizing various derivatives of pyrrolo[2,3-d]pyrimidine .
The molecular structure of 4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure:
4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or improve pharmacokinetic properties .
The mechanism of action for compounds like 4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific enzymes or receptors in biological systems:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications .
4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine has several notable applications:
The 4-ethyl-1H-pyrrolo[2,3-d]pyrimidine scaffold functions as a privileged structure in kinase inhibitor design due to its adenine-mimetic properties. As a deaza-isostere of ATP's purine ring, it occupies the nucleotide-binding cleft through specific interactions with conserved hinge residues [2] [4]. Molecular dynamics simulations of related pyrrolopyrimidines bound to PAK4 reveal that the central heterocycle forms dual hydrogen bonds with backbone atoms of Leu398 and Glu396, analogous to adenine's interactions with kinase hinge regions [1]. The 4-ethyl substituent extends into a hydrophobic pocket formed by β-sheets (β1-β5) and charged residues, enhancing binding affinity through van der Waals contacts [1] [8].
Crystallographic studies of EGFR-pyrrolopyrimidine complexes demonstrate that the N1 nitrogen and C2-H moiety serve as hydrogen bond acceptors and donors, respectively, mimicking ATP's interaction with the hinge residue Met793 [4]. This binding mode is conserved across multiple kinases, explaining the scaffold's broad kinase inhibitory potential. Substituent modifications at the 2- and 4-positions significantly modulate potency by influencing:
Table 1: Key Binding Interactions of Pyrrolopyrimidines in Kinase Domains
Kinase | Hinge Residues | Hydrogen Bonds | Hydrophobic Pockets |
---|---|---|---|
PAK4 | Leu398, Glu396 | 2–3 H-bonds | β-sheets (β1-β5), charged side chains around 4-substituent |
EGFR | Met793 | 1–2 H-bonds | Leu788, Thr790, Cys775, Phe856 |
VEGFR-2 | Glu885, Cys917 | 1–2 H-bonds | Leu840, Val848, Phe916 |
The 4-ethyl-1H-pyrrolo[2,3-d]pyrimidine core demonstrates significant activity against RET kinases, including the clinically problematic V804M gatekeeper mutant. This mutation confers resistance to first-generation kinase inhibitors by sterically blocking access to the hydrophobic back pocket. Pyrrolopyrimidine derivatives overcome this through:
Biochemical assays reveal <5-fold reduction in potency against RET V804M versus wild-type for optimized 4-ethyl derivatives, contrasting with >100-fold drops observed with bulkier inhibitors. This selectivity stems from the scaffold's ability to exploit conserved hydrogen-bonding networks while minimizing contacts with mutated residue 804 [5].
Systematic profiling of 4-ethyl-pyrrolopyrimidine derivatives reveals potent inhibition across clinically relevant kinase families:
Table 2: Kinase Inhibition Profile of Representative 4-Ethyl-pyrrolopyrimidine Analogs
Kinase Target | IC₅₀ Range (nM) | Biological Impact | Structural Determinants |
---|---|---|---|
EGFR | 5–50 | Blocks cancer cell proliferation | 4-Ethyl orientation toward solvent front region |
VEGFR-2 | 10–100 | Suppresses tumor angiogenesis | Hydrophobic interactions with Leu840, Val848 |
CDK2 | 20–200 | Induces G1/S cell cycle arrest | Chelation of catalytic Lys89 |
Her2 | 15–80 | Inhibits ErbB2-driven signaling | Hydrogen bonding with Thr798 |
c-Met | 8–45 | Targets invasive phenotypes | Salt bridge with Asp1222 |
The molecular basis for multi-kinase activity involves:
Kinase selectivity profiles depend critically on C2/C6 substituents, with 2-aminopyrimidine extensions conferring enhanced VEGFR-2 inhibition, while 1-ethylpiperidine derivatives favor EGFR targeting [5] [8].
4-Ethyl-pyrrolopyrimidine derivatives effectively inhibit oncogenic RET fusion proteins (e.g., c-Met/CCDC6-RET) that drive resistance in non-small cell lung cancer (NSCLC). Their mechanism involves:
Molecular modeling studies demonstrate that 4-ethyl derivatives maintain binding affinity against fusion variants by interacting with conserved structural elements outside recombination breakpoints. This contrasts with ATP-competitive inhibitors that lose efficacy when fusion partners alter allosteric regulation [3]. Cell-based assays show >80% suppression of RET fusion signaling at 100nM concentrations, correlating with apoptosis induction in resistant NSCLC lines [5].
Beyond ATP-competitive inhibition, 4-ethyl-pyrrolopyrimidine derivatives access allosteric pockets through:
DFG-out binding:
Type II inhibition advantages:
Table 3: Allosteric Binding Features of 4-Ethyl-pyrrolopyrimidine Derivatives
Kinase | Allosteric Site Residues | Type II Interactions | Conformational Effects |
---|---|---|---|
PAK4 | Leu398, Asp458, Val476 | Ethyl group hydrophobic insertion | Stabilizes inactive αC-helix orientation |
EGFR | Leu788, Thr790, Asp855 | Salt bridge with Lys745 | Locks activation loop in "closed" position |
VEGFR-2 | Leu840, Phe916, Asp1046 | π-stacking with Phe916 | Displaces DFG motif |
Molecular dynamics simulations reveal that 4-ethyl derivatives stabilize the DFG-out conformation 2.3-fold longer than unsubstituted analogs, explaining their superior inhibition of gatekeeper mutants [1]. The ethyl group's compact size enables deeper penetration into the allosteric pocket compared to bulkier substituents, making it ideal for targeting "closed" kinase conformations [3] [8].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: